molecular formula C10H13F2N B6598249 N-benzyl-2,2-difluoro-N-methylethanamine CAS No. 747379-26-6

N-benzyl-2,2-difluoro-N-methylethanamine

Cat. No.: B6598249
CAS No.: 747379-26-6
M. Wt: 185.21 g/mol
InChI Key: HZWYNHYVTKOOIH-UHFFFAOYSA-N
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Description

Contextualizing N-benzyl-2,2-difluoro-N-methylethanamine within the Landscape of Fluorinated Amines

Fluorinated amines are a class of organic compounds that have become highly valuable in various fields, particularly in the development of pharmaceuticals and agrochemicals. alfa-chemistry.commdpi.com The strategic incorporation of fluorine atoms into an amine molecule can significantly alter its physicochemical properties. beilstein-journals.orgresearchgate.net For instance, the high electronegativity of fluorine can lower the basicity of the amine group, which may enhance the metabolic stability of the compound. alfa-chemistry.com This is a crucial factor in drug design, as it can lead to a longer duration of action in the body. researchgate.net

The presence of fluorine can also influence a molecule's lipophilicity, which affects its ability to cross cell membranes and interact with biological targets. beilstein-journals.orgnih.gov The synthesis of fluorinated amines is an active area of research, with methods such as the reduction of fluorine-containing nitro compounds and the fluoroamination of alkenes being developed to efficiently create these valuable building blocks. alfa-chemistry.com The association of fluorine with a nitrogen atom is a subject of considerable interest across multiple research domains. nih.gov

Significance of the N-benzyl-2,2-difluoroethanamine Motif in Contemporary Organic and Materials Chemistry

The N-benzyl-2,2-difluoroethanamine motif contains two key structural features: the N-benzyl group and the 2,2-difluoroethylamine (B1345623) group. The N-benzyl group is a common substituent in organic synthesis and medicinal chemistry. It can be involved in various chemical reactions and is often used as a protecting group for amines. nih.gov In some contexts, N-benzyl groups have been incorporated into molecules with potential anticancer and anti-inflammatory properties. nih.govfrontiersin.org

The 2,2-difluoroethylamine portion of the molecule is particularly noteworthy. The difluoromethylene (CF2) group has been studied for its ability to modify the properties of organic molecules. beilstein-journals.org The introduction of a difluoromethylene group can have a significant impact on the conformational preferences of a molecule, potentially leading to more stable structures. beilstein-journals.org This has implications for the design of materials with enhanced properties. rsc.org In the context of medicinal chemistry, the incorporation of a difluoroethylamine moiety can influence a compound's biological activity. enamine.net

Fundamental Research Questions and Directions for this compound Studies

Given the limited direct research on this compound, several fundamental research questions arise that could guide future studies:

Synthesis and Reactivity: What are the most efficient and stereoselective methods for the synthesis of this compound? What is the reactivity of this compound in various organic transformations, and can it serve as a precursor for other novel fluorinated molecules?

Conformational Analysis: How does the interplay between the N-benzyl, N-methyl, and 2,2-difluoroethyl groups influence the three-dimensional structure and conformational dynamics of the molecule?

Physicochemical Properties: What are the precise effects of the difluoromethyl group on the basicity, lipophilicity, and metabolic stability of this compound compared to its non-fluorinated and monofluorinated analogs? bldpharm.com

Materials Science Applications: Could the unique electronic and steric properties of this compound be harnessed in the design of new polymers, liquid crystals, or other advanced materials? rsc.org

Medicinal Chemistry Exploration: Does this compound or its derivatives exhibit any promising biological activities, for instance, as enzyme inhibitors or receptor modulators, given the known bioactivity of other fluorinated and N-benzylated compounds? researchgate.netnih.gov

Answering these questions through detailed experimental and computational studies will be crucial in unlocking the full potential of this compound in advanced chemical research.

Compound Properties

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2,2-difluoro-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2N/c1-13(8-10(11)12)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWYNHYVTKOOIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70707554
Record name N-Benzyl-2,2-difluoro-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70707554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

747379-26-6
Record name N-Benzyl-2,2-difluoro-N-methylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70707554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sophisticated Synthetic Strategies for N Benzyl 2,2 Difluoro N Methylethanamine and Its Key Precursors

Retrosynthetic Analysis of N-benzyl-2,2-difluoro-N-methylethanamine

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which in turn reveals potential forward synthetic routes. amazonaws.comnumberanalytics.com For a tertiary amine like this compound, the most logical disconnections are the carbon-nitrogen bonds. amazonaws.comyoutube.com

Three primary retrosynthetic pathways can be envisioned for this target molecule:

Pathway A: This pathway involves the disconnection of the N-benzyl bond. This suggests a forward synthesis via the benzylation of a precursor, N-methyl-2,2-difluoroethylamine. This could be achieved by reacting the secondary amine with a benzyl (B1604629) halide (e.g., benzyl bromide or chloride) or through reductive amination with benzaldehyde (B42025).

Pathway B: An alternative disconnection is at the N-methyl bond. This approach would start with N-benzyl-2,2-difluoroethylamine and introduce the methyl group in a subsequent step, for example, using a methylating agent like methyl iodide or via Eschweiler-Clarke reaction conditions. organic-chemistry.org

Pathway C: A third possibility involves disconnecting the N-(2,2-difluoroethyl) bond. This would lead to N-benzyl-N-methylamine (a common secondary amine) and an electrophilic 2,2-difluoroethyl synthon, such as 1-halo-2,2-difluoroethane.

Considering the accessibility of precursors, Pathway A and B, which rely on building the tertiary amine from a functionalized 2,2-difluoroethylamine (B1345623) scaffold, are often the most practical. The synthesis of this key scaffold is therefore of critical importance.

Retrosynthetic analysis of this compound

Evolution of Synthetic Methodologies for Difluoroethylamine Scaffolds

The 2,2-difluoroethylamine unit is a key intermediate for numerous active ingredients. google.com Consequently, various methods for its preparation have been developed, starting from different halogenated or oxygenated precursors.

A direct and common approach to synthesizing 2,2-difluoroethylamine is the nucleophilic substitution of a halogen from a 1-halo-2,2-difluoroethane precursor with an amine source.

The amination of 1-halo-2,2-difluoroethanes can be effectively performed without the need for a catalyst, often relying on high temperatures and pressures to drive the reaction. researchgate.net Studies have investigated the reaction of 1-halo-2,2-difluoroethane with ammonia (B1221849) in a pressure-stable, closed reaction vessel. researchgate.net The reaction is typically conducted at temperatures ranging from 80°C to 200°C under pressures between 10 and 180 bar. researchgate.net

The choice of solvent can influence reaction outcomes. While the reaction can be run without a solvent, polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) are also utilized. chemicalbook.comgoogle.com For instance, reacting 1-bromo-2,2-difluoroethane with anhydrous ammonia in DMSO at 100°C for one hour can produce 2,2-difluoroethylamine in high yield. google.com The water content in the solvent can be a critical parameter, with some processes specifying a very low water content to achieve optimal results. google.com

PrecursorAmine SourceSolventTemperatureTimeYieldReference
1-Bromo-2,2-difluoroethaneAnhydrous NH₃DMSO100°C1 hr87% google.com
1-Bromo-2,2-difluoroethane25% Aqueous NH₃DMSO100°C1.2 hr70% google.com
1-Chloro-2,2-difluoroethane28% Aqueous NH₃None135-140°C31 hrN/A google.com
1-Chloro-2,2-difluoroethaneGaseous/Liquid NH₃None80-200°CN/AN/A researchgate.net

In typical SN2 reactions, the reactivity of alkyl halides follows the trend I > Br > Cl > F, based on bond strength and leaving group ability. However, in the amination of 1-halo-2,2-difluoroethanes, this trend is not necessarily observed. Experimental and theoretical studies have shown that 1-chloro-2,2-difluoroethane is more prone to amination with ammonia than 1-bromo-2,2-difluoroethane under the same conditions. researchgate.net This counterintuitive result was supported by theoretical calculations of the transition states and frontier molecular orbitals, which indicated a higher reaction rate for the amination of the chloro-substituted precursor compared to the bromo-substituted one. researchgate.net

Reductive amination is a powerful and versatile method for synthesizing amines. youtube.com The process generally involves two phases: first, the condensation of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or an iminium ion intermediate. youtube.com In the second phase, this intermediate is reduced to the corresponding amine. youtube.com This method avoids the common problem of over-alkylation that can plague direct alkylation of amines. masterorganicchemistry.com

For the synthesis of this compound, one could employ the reductive amination of benzaldehyde with N-methyl-2,2-difluoroethylamine. The reaction would proceed via the formation of an N-benzyl-N-methyl-2,2-difluoroethyl iminium ion, which is then reduced.

A variety of reducing agents can be used. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they can selectively reduce the iminium ion in the presence of the starting aldehyde, allowing for a convenient one-pot procedure. youtube.commasterorganicchemistry.com Alternatively, the reduction can be accomplished using other agents like sodium borohydride (B1222165) (NaBH₄) or through catalytic hydrogenation with H₂ over a metal catalyst such as palladium or platinum. youtube.comgoogle.com

Beyond the direct amination of halo-ethanes, 2,2-difluoroethylamine scaffolds can be accessed from other difluorinated starting materials.

From 2,2-Difluoroacetonitrile: A patented process describes the preparation of 2,2-difluoroethylamine and its salts starting from difluoroacetonitrile. google.com This method involves the chemical reduction of the nitrile (C≡N) group to a primary amine (-CH₂NH₂).

From 2,2-Difluoroethanol (B47519): 2,2-Difluoroethanol can serve as a precursor to the corresponding amine. The synthesis of 2,2-difluoroethanol itself can be achieved by the reduction of difluoroacetic acid derivatives, such as methyl difluoroacetate (B1230586) or ethyl difluoroacetate, using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation. chemicalbook.comgoogle.com Once the alcohol is obtained, it can be converted into a halide or sulfonate ester to create a good leaving group, which is then displaced by an amine source in a nucleophilic substitution reaction.

From 1,1-Difluoro-2-nitroethane: Another documented route is the catalytic hydrogenation of 1,1-difluoro-2-nitroethane. researchgate.net In this process, the nitro group (-NO₂) is reduced to a primary amine (-NH₂), providing a direct pathway to 2,2-difluoroethylamine.

Hydrogenation of Nitroethane Derivatives (e.g., 1,1-difluoro-2-nitroethane)

The reduction of nitro compounds serves as a fundamental route to primary amines. In the context of synthesizing precursors for this compound, the hydrogenation of 1,1-difluoro-2-nitroethane is a critical step to produce 2,2-difluoroethylamine. Catalytic hydrogenation is a widely employed method for this transformation, offering high efficiency and selectivity under optimized conditions. nih.govgoogle.com

Various catalysts and reaction conditions have been explored for the hydrogenation of fluorinated nitroalkanes. A patent describes a method for the preparation of 2,2-difluoroethylamine through the catalytic hydrogenation of 1,1-difluoro-2-nitroethane. google.com This process can be carried out using a catalyst in the presence of gaseous hydrogen, which can be introduced into the reaction vessel or generated in situ. google.com The reaction can be performed under elevated pressure in an autoclave or at standard pressure in a hydrogen gas atmosphere. google.com

One specific example from the patent literature details the hydrogenation of 5 mmol of 1,1-difluoro-2-nitroethane in a 4:1 mixture of methanol (B129727) and concentrated acetic acid. google.com The reaction was conducted with 20 wt% Raney nickel as the catalyst under a hydrogen pressure of 20 bar for 7 hours at room temperature (approximately 20°C). google.com Following the reaction, the mixture was cooled, the pressure was released, and the catalyst was filtered off. Removal of methanol under reduced pressure yielded 2,2-difluoroethylamine in solid form with a purity of 95%, corresponding to an 80% yield. google.com

It is noteworthy that the choice of reducing agent and conditions can significantly influence the outcome. For instance, the reduction of 1,1,1-trifluoro-2-nitroethane (B1348544) with metallic palladium has been reported to yield N-(2,2,2-trifluoroethyl)hydroxylamine, whereas using iron in hydrochloric acid at 90-95°C leads to the desired 2,2,2-trifluoroethylamine (B1214592) hydrochloride in 77% yield. google.com This highlights the importance of carefully selecting the reaction parameters to achieve the desired amine product over other potential reduction products like hydroxylamines. mdpi.com

The development of more sustainable and efficient hydrogenation methods is an ongoing area of research. For example, a heterogeneous biocatalyst, created by immobilizing a hydrogenase enzyme on a carbon black support, has been shown to effectively hydrogenate various nitroarenes to their corresponding amines under mild, aqueous conditions. nih.gov While this has been demonstrated for aromatic nitro compounds, the potential for extending such systems to aliphatic substrates like fluorinated nitroalkanes is an area of interest. nih.gov

Table 1: Hydrogenation of 1,1-difluoro-2-nitroethane

ReactantCatalystSolventConditionsProductYieldPurityReference
1,1-difluoro-2-nitroethaneRaney Nickel (20 wt%)Methanol/Acetic Acid (4:1)20 bar H₂, 20°C, 7 h2,2-difluoroethylamine80%95% google.com

Convergent and Divergent Synthesis of this compound

The assembly of the target molecule, this compound, can be approached through both convergent and divergent synthetic strategies. These strategies involve the strategic introduction of the benzyl and methyl groups onto a difluoroethylamine backbone or the construction of the molecule through multi-component or catalytic reactions.

Direct N-alkylation of a pre-formed 2,2-difluoro-N-methylethanamine with a benzylating agent, such as benzyl halide, is a plausible synthetic route. This method relies on the nucleophilic character of the secondary amine to displace a leaving group on the benzyl moiety. The use of a base is typically required to neutralize the acid generated during the reaction. While direct N-alkylation can be a straightforward method, it can sometimes be challenging to control the degree of alkylation, potentially leading to the formation of quaternary ammonium (B1175870) salts. thieme-connect.de

The N-alkylation of amines with alcohols, catalyzed by transition metals, has emerged as an atom-economical alternative to the use of alkyl halides. nih.gov Iridium(III) and Ruthenium(II) complexes bearing N-heterocyclic carbene (NHC) ligands have been shown to be effective catalysts for the N-alkylation of anilines with benzyl alcohols. nih.gov For example, N-benzyl-4-methylaniline has been synthesized with a 72% yield from 4-methylaniline and benzyl alcohol using an NHC-Ir(III) catalyst. nih.gov While this has been demonstrated for aromatic amines, the application to aliphatic amines like 2,2-difluoro-N-methylethanamine is also feasible. For instance, N-benzylhexan-1-amine was obtained in a 45% yield from N-hexylamine and benzyl alcohol using a similar catalytic system. nih.gov

The introduction of the methyl group can be achieved through various methods, including the use of methylating agents like methyl iodide or dimethyl sulfate. However, these reagents are toxic and can lead to over-methylation. A more recent approach involves the use of formaldehyde (B43269) as a C1 source in the presence of a reducing agent. Ru/C has been shown to be an effective catalyst for the N-methylation of amines using formaldehyde and H₂. nih.gov

Reductive amination is a powerful and widely used method for the formation of C-N bonds and the synthesis of substituted amines. This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. A key advantage of this method is its ability to avoid the over-alkylation issues sometimes encountered with direct alkylation.

In the context of synthesizing this compound, a convergent approach would involve the reductive amination of a fluorinated aldehyde precursor, such as 2,2-difluoroethanal, with N-methylbenzylamine. The reaction of various aldehydes with N-methylbenzylamine has been reported to yield the corresponding tertiary amines. For example, the synthesis of N-benzyl-N-methyldecan-1-amine was achieved through the reductive amination of decanal (B1670006) with N-benzylmethylamine.

A mechanochemical, solvent-free method has been reported for the synthesis of fluorinated imines from fluorinated benzaldehydes and various amines, including chiral benzylamines. mdpi.com This method, which involves grinding the reactants together, can produce the imine intermediates in high yields in a short amount of time. mdpi.com The subsequent reduction of these imines would lead to the desired fluorinated amines.

The choice of reducing agent is crucial for the success of reductive amination. Sodium borohydride and its derivatives, such as sodium triacetoxyborohydride and sodium cyanoborohydride, are commonly used due to their mildness and selectivity.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. The development of MCRs for the synthesis of fluorinated amines is an active area of research. nih.govrsc.org

While a specific MCR for the direct synthesis of this compound has not been explicitly reported, the principles of MCRs can be applied to design potential synthetic routes. For example, a three-component reaction involving a source of the 2,2-difluoroethylamino moiety, a source of the benzyl group (such as benzaldehyde), and a source of the methyl group could potentially be developed.

Copper-catalyzed three-component aminofluorination of alkenes has been reported as a direct method to access diverse β-fluoroalkylamines. nih.gov This reaction involves an alkene, an amine precursor, and a fluoride (B91410) source. While this specific reaction leads to β-fluoroamines, the development of analogous multi-component strategies for gem-difluorinated amines is a promising avenue for future research.

Catalysis plays a pivotal role in modern organic synthesis, enabling the efficient and selective formation of chemical bonds. The formation of the C-N bonds in this compound can be facilitated by various catalytic transformations.

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide or triflate, is a powerful method for forming C-N bonds. tcichemicals.com While typically used for the synthesis of N-aryl amines, variations of this methodology could potentially be adapted for the N-benzylation of 2,2-difluoro-N-methylethanamine.

Rhodium-catalyzed C-H insertion reactions have also emerged as a valuable tool for C-N bond formation. nih.gov These reactions allow for the direct functionalization of C-H bonds, offering a highly atom-economical approach to amine synthesis. The development of such methods for the synthesis of fluorinated amines is a topic of current interest.

The use of earth-abundant metal catalysts is a growing trend in sustainable chemistry. Iron-catalyzed reductive aminations have been developed for the synthesis of N-methylamines, avoiding the need for high-pressure hydrogen or stoichiometric reducing agents. Such methods could potentially be adapted for the synthesis of the target compound.

Catalytic Transformations for this compound Formation

Palladium-Catalyzed C-N Bond Formation in Fluorinated Systems

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly in the preparation of pharmaceutical and agrochemical compounds. rsc.org Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging these bonds under relatively mild conditions. rsc.orgmit.edu When applied to fluorinated systems, such as in the synthesis of this compound, these methods offer a direct route to incorporating fluorine atoms, which can significantly modulate a molecule's physicochemical and biological properties.

The synthesis of fluorinated amine derivatives often involves the coupling of an amine with a fluorinated electrophile. In the context of this compound, a plausible palladium-catalyzed approach would involve the reaction of N-benzyl-N-methylamine with a 2,2-difluoroethyl halide or triflate. The success of such a transformation is highly dependent on the choice of catalyst, ligand, and reaction conditions. mit.edubeilstein-journals.org

Research into palladium-catalyzed amination has shown that bulky, electron-rich phosphine (B1218219) ligands are often crucial for achieving high catalytic activity. mit.edu Ligands such as Xantphos, in combination with palladium precursors like Pd₂(dba)₃ or Pd(OAc)₂, have proven effective in a variety of C-N bond-forming reactions. beilstein-journals.org The choice of base is also critical, with common choices including cesium carbonate (Cs₂CO₃) and potassium phosphate (B84403) (K₃PO₄). mit.edubeilstein-journals.org

A key challenge in the palladium-catalyzed synthesis of gem-difluoroalkylamines is the potential for β-hydride elimination from the palladium-amide intermediate, which can lead to undesired side products. However, the presence of the gem-difluoro group can influence the reaction pathway. For instance, in the palladium-catalyzed difluoroolefination of benzyl tosylates, the oxidative addition of the palladium(0) catalyst into the C-OTs bond was found to be the operative pathway, rather than insertion into a C-F bond. nih.gov This suggests that a carefully designed palladium-catalyzed cross-coupling strategy could be a viable method for the synthesis of this compound.

A hypothetical palladium-catalyzed synthesis of this compound is presented below:

Hypothetical Reaction Scheme

graph LR
    A[N-benzyl-N-methylamine] --> C{Pd Catalyst, Ligand, Base};
    B[1-bromo-2,2-difluoroethane] --> C;
    C --> D[this compound];
Catalyst PrecursorLigandBaseSolventTemperature (°C)Potential Yield
Pd₂(dba)₃XantphosCs₂CO₃Dioxane80-120Moderate to Good
Pd(OAc)₂RuPhosK₃PO₄Toluene80-120Moderate to Good
Pd(CH₃CN)₂Cl₂Buchwald LigandNaOtBuTHF60-100Moderate to Good
Other Transition Metal-Mediated Syntheses

While palladium catalysis is a dominant strategy, other transition metals such as nickel and rhodium have also been employed for the synthesis of complex amines and for transformations involving fluorinated compounds. nih.gov Nickel-catalyzed cross-coupling reactions, for instance, have gained significant traction in medicinal chemistry due to their ability to couple a wide range of substrates, including those that are challenging for palladium-based systems. nih.gov

A nickel/photoredox dual catalytic system has been successfully used for the asymmetric cross-coupling of α-N-heterocyclic trifluoroborates with aryl bromides to generate chiral N-benzylic heterocycles. nih.gov This highlights the potential of nickel catalysis in forming C(sp³)-N bonds, which is relevant to the synthesis of this compound. A similar strategy could potentially be adapted by using a suitable difluoroethyl organoboron reagent.

Ruthenium-catalyzed reactions have also shown promise in the functionalization of arenes and in controlling regioselectivity. While direct application to the synthesis of the target molecule is not explicitly documented, the principles of ruthenium-mediated C-H activation or cross-coupling could inspire novel synthetic routes.

Furthermore, transition-metal-free methods have been reported for the synthesis of substituted imidazoles from benzylamines and nitriles, proceeding through a base-mediated deaminative coupling. elsevierpure.com Although this specific reaction is not directly applicable, it underscores the ongoing development of novel synthetic methodologies that may eventually provide alternative pathways to compounds like this compound.

Stereochemical Control and Regioselectivity in this compound Synthesis

The synthesis of this compound does not inherently involve the creation of a stereocenter at the carbon bearing the fluorine atoms, as it is a methylene (B1212753) group. However, if a chiral center were present elsewhere in the molecule, or if a chiral precursor were used, maintaining or controlling the stereochemistry would be a critical consideration. For example, the stereoselective synthesis of N-benzyl (2S,3S,4S)-3-hydroxy-4-methylproline has been achieved through a strategy involving enzymatic separation and Sharpless asymmetric dihydroxylation, demonstrating that complex stereochemical challenges in related systems can be addressed. lookchem.com

Regioselectivity, on the other hand, is a highly relevant consideration in the synthesis of this compound, particularly if the synthetic strategy involves the reaction of an unsymmetrical precursor. For example, in the fluorination of aziridines using boron trifluoride etherate (BF₃·OEt₂), high regioselectivity was observed in the formation of β-fluoroamines. thieme-connect.com Similarly, the synthesis of fluorohydrins from allylsilanes via epoxidation and subsequent ring-opening with a fluoride source proceeds with high regioselectivity. nih.govacs.org These examples demonstrate that the electronic and steric properties of the substrates and reagents can be leveraged to control the position of fluorine incorporation.

In a potential synthesis of this compound starting from a precursor with multiple potential reaction sites, the choice of catalyst, ligand, and reaction conditions would be paramount in directing the reaction to the desired position. For instance, in the palladium-catalyzed functionalization of benzothiophenes, the regioselectivity of the reaction was influenced by the ligand and reaction conditions. nih.gov

Sustainable Chemical Processes for this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. For the production of this compound, several strategies could be employed to enhance its sustainability profile.

One key aspect is the use of catalytic methods, such as the palladium-catalyzed C-N bond formation discussed earlier. rsc.org Catalytic processes are inherently more sustainable than stoichiometric reactions as they reduce the amount of waste generated. rsc.org The development of highly active catalysts that can operate under mild conditions (lower temperatures and pressures) would further contribute to a more sustainable process. organic-chemistry.orgnih.gov

The choice of solvent is another critical factor. The development of synthetic protocols that utilize "green" solvents, such as water or other environmentally benign alternatives, is a major goal in sustainable chemistry. For example, the synthesis of aryl-Au(I) complexes has been achieved in green solvents under ambient conditions. While the solubility of the reactants for the synthesis of this compound in such solvents would need to be considered, this approach represents a desirable direction.

Furthermore, atom economy is a central tenet of green chemistry. Synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product are preferred. Reductive amination, a common method for synthesizing amines, is an example of an atom-economical reaction. A sustainable synthesis of this compound could potentially involve the reductive amination of a suitable difluorinated aldehyde with N-benzyl-N-methylamine.

The table below summarizes some potential sustainable approaches for the synthesis of this compound.

Sustainability ApproachDescriptionRelevance to this compound Synthesis
Catalysis Use of small amounts of catalysts to promote reactions, reducing waste. rsc.orgPalladium or other transition-metal-catalyzed C-N bond formation. rsc.orgbeilstein-journals.org
Green Solvents Employing environmentally friendly solvents like water or biodegradable alternatives. Exploring the feasibility of conducting the synthesis in aqueous media or other green solvents.
Atom Economy Designing reactions where the maximum number of atoms from the reactants are incorporated into the product.Utilizing reactions like reductive amination of a difluorinated aldehyde.
Energy Efficiency Developing reactions that proceed under mild conditions (e.g., lower temperatures). organic-chemistry.orgnih.govOptimizing catalytic systems to function efficiently at or near room temperature.

Elucidating the Chemical Reactivity and Mechanistic Pathways of N Benzyl 2,2 Difluoro N Methylethanamine

Electronic and Steric Influences of the Difluoromethyl Group on Amine Basicity and Nucleophilicity

The presence of a 2,2-difluoroethyl group is expected to profoundly influence the chemical nature of the amine nitrogen in N-benzyl-2,2-difluoro-N-methylethanamine. The two fluorine atoms exert a powerful electron-withdrawing inductive effect (-I effect), which significantly reduces the electron density on the nitrogen atom. This decrease in electron availability is predicted to substantially lower the amine's basicity, making it a much weaker base compared to its non-fluorinated analog, N-benzyl-N-methylethylamine.

This reduced basicity directly correlates with a decrease in nucleophilicity. The nitrogen atom, being less electron-rich, is less inclined to attack electron-deficient centers. While the N-methyl and N-benzyl groups contribute some electron-donating and steric effects, the strong induction from the C-F bonds is anticipated to be the dominant factor governing the nucleophilic character of the amine.

For comparative purposes, the pKa of N-benzyl-2-chloro-N-methylethanamine has been reported to be approximately 7.45, which is lower than that of its non-halogenated counterpart, N-methyl-β-phenylethylamine (pKa ~9.0). chemicalbook.com Given that fluorine is more electronegative than chlorine, it is reasonable to extrapolate that the pKa of this compound would be even lower.

Compound NameStructurePredicted Basicity (pKa)Predicted Nucleophilicity
N-benzyl-N-methylethylaminePhCH₂N(CH₃)CH₂CH₃HigherHigher
This compoundPhCH₂N(CH₃)CH₂CHF₂LowerLower

Characteristic Reactions of the 2,2-Difluoroethyl Amine Moiety

The reactivity of the 2,2-difluoroethyl amine moiety in this compound is characterized by the interplay of the nucleophilic nitrogen center and the electrophilic carbon atoms, including the difluorinated carbon.

Nucleophilic Reactivity of the Amine Nitrogen

Despite its reduced nucleophilicity, the nitrogen atom in this compound is still expected to undergo reactions with potent electrophiles. These reactions would likely require more forcing conditions (e.g., higher temperatures, stronger electrophiles) than those needed for non-fluorinated analogs. For instance, alkylation with a reactive alkyl halide or acylation with an acyl chloride would likely proceed, albeit at a slower rate. The specific outcomes and yields of such reactions have not been extensively documented for this particular molecule.

Transformations Involving C-F Bond Activation

Reactivity Modulations by the N-Benzyl and N-Methyl Substituents

The N-benzyl and N-methyl groups play crucial roles in modulating the reactivity of the molecule, primarily through steric hindrance and by providing a "reactive handle" for further transformations.

Benzyl (B1604629) Group as a Reactive Handle and Protecting Group

The N-benzyl group is a versatile substituent in organic synthesis, often employed as a protecting group for amines. Its removal can be achieved under various conditions, most commonly through catalytic hydrogenolysis. This process typically involves reacting the N-benzyl amine with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C), which cleaves the C-N bond to yield the debenzylated amine and toluene. orgsyn.org The reaction conditions for debenzylation can be influenced by the presence of other functional groups in the molecule. For instance, in some cases, the addition of an acid can facilitate the hydrogenolysis of N-benzyl groups. nih.gov

Impact of N-Methyl Substitution on Reaction Outcomes

The presence of an N-methyl group in this compound is predicted to have a notable influence on its reactivity compared to its secondary amine counterpart, N-benzyl-2,2-difluoroethanamine. The methyl group introduces steric hindrance around the nitrogen atom, which can affect the approach of reactants and the geometry of transition states.

Furthermore, the electron-donating nature of the methyl group increases the nucleophilicity of the nitrogen atom. This enhanced nucleophilicity can influence the rates and pathways of reactions involving nucleophilic attack by the amine. For instance, in reactions with electrophiles, the N-methylated compound is expected to be more reactive. However, this increased reactivity might be tempered by the steric bulk of the methyl group.

In-depth Mechanistic Investigations

Detailed mechanistic investigations of this compound are not extensively documented. However, based on related fluorinated amines, several investigative techniques could be employed to elucidate its reaction mechanisms.

Spectroscopic Monitoring of Reaction Intermediates

Techniques such as nuclear magnetic resonance (NMR) spectroscopy, particularly ¹⁹F NMR, would be invaluable for monitoring the transformation of this compound in real-time. Changes in the chemical shift of the fluorine atoms could provide evidence for the formation of reaction intermediates. Infrared (IR) spectroscopy could also be used to track changes in functional groups throughout a reaction.

Kinetic Studies and Determination of Rate Laws

Kinetic studies are essential for understanding the factors that influence the rate of a reaction. By systematically varying the concentrations of reactants and monitoring the reaction progress, a rate law can be determined. This rate law provides quantitative information about the dependence of the reaction rate on the concentration of each reactant, offering insights into the composition of the rate-determining step. For reactions involving this compound, kinetic studies would help to quantify the electronic and steric effects of the N-methyl and benzyl groups.

Elucidation of Reaction Pathways and Transition States

Computational chemistry, employing methods such as density functional theory (DFT), can be a powerful tool for mapping out potential reaction pathways and calculating the energies of transition states. These theoretical studies can complement experimental findings by providing a detailed picture of the molecular-level events that occur during a reaction. For this compound, computational studies could explore, for example, the transition state structures for nucleophilic substitution or elimination reactions, helping to rationalize observed product distributions.

Comparative Reactivity Assessments with Non-Fluorinated and Partially Fluorinated Analogues

The reactivity of this compound is best understood by comparing it with its non-fluorinated and partially fluorinated analogues. The strong electron-withdrawing effect of the two fluorine atoms on the β-carbon is expected to significantly decrease the basicity of the nitrogen atom compared to its non-fluorinated counterpart, N-benzyl-N-methylethanamine.

This reduced basicity would make the fluorinated compound a weaker nucleophile. In contrast, the acidity of the protons on the carbon adjacent to the difluoromethyl group would be increased, potentially facilitating elimination reactions under basic conditions.

A comparison with the partially fluorinated analogue, N-benzyl-2-fluoro-N-methylethanamine, would also be insightful. The presence of two fluorine atoms in this compound is expected to have a more pronounced electronic effect than a single fluorine atom, leading to a greater decrease in basicity and a more significant influence on reaction pathways.

Below is a data table summarizing the expected trends in reactivity based on the degree of fluorination.

Compound NameStructureExpected BasicityExpected Nucleophilicity
N-benzyl-N-methylethanamineC₆H₅CH₂N(CH₃)CH₂CH₃HighHigh
N-benzyl-2-fluoro-N-methylethanamineC₆H₅CH₂N(CH₃)CH₂CH₂FModerateModerate
This compoundC₆H₅CH₂N(CH₃)CH₂CHF₂LowLow

Advanced Spectroscopic and Analytical Characterization Techniques for N Benzyl 2,2 Difluoro N Methylethanamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For N-benzyl-2,2-difluoro-N-methylethanamine, a combination of one-dimensional and multi-dimensional NMR experiments is required for a comprehensive analysis.

Comprehensive ¹H and ¹³C NMR Analysis for Structural Confirmation

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structural verification.

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region (typically δ 7.2-7.4 ppm). The benzylic methylene (B1212753) protons (-CH₂-Ph) would likely present as a singlet around δ 3.5-3.8 ppm. The N-methyl group (-NCH₃) would also produce a singlet, but further upfield, around δ 2.2-2.4 ppm. The protons of the difluoroethyl group present a more complex pattern due to coupling with fluorine. The methylene protons adjacent to the nitrogen (-NCH₂-) would appear as a triplet of doublets, resulting from coupling to both the adjacent difluoromethyl proton and the two fluorine atoms. The terminal methine proton (-CHF₂) is expected to be a triplet due to coupling with the two adjacent fluorine atoms (¹JHF) and will also be split by the adjacent methylene protons (³JHH), resulting in a triplet of triplets.

The ¹³C NMR spectrum , which detects the carbon backbone, provides complementary information. docbrown.info The aromatic carbons of the benzyl group would resonate between δ 127-140 ppm. chemicalbook.com The benzylic carbon is expected around δ 60-65 ppm, while the N-methyl carbon signal would appear at approximately δ 40-45 ppm. The carbons of the difluoroethyl chain are significantly influenced by the attached fluorine atoms. The N-CH₂ carbon would be found around δ 55-60 ppm, showing coupling to the fluorine atoms (²JCF). The difluoromethyl carbon (-CHF₂) would be the most distinct, appearing as a triplet in the range of δ 110-120 ppm due to the large one-bond carbon-fluorine coupling constant (¹JCF).

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Predicted chemical shifts (δ) are based on data from analogous compounds. chemicalbook.comchemicalbook.comchemicalbook.com

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C₆H₅-7.20 - 7.40 (m)127.0 - 139.0
C₆H₅-C H₂-~3.6 (s)~62.0
N-C H₃~2.3 (s)~42.0
N-C H₂-CF₂H~2.8 (td)~58.0 (t)
-C F₂H~5.8 (tt)~115.0 (t)

¹⁹F NMR Spectroscopy for Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. nih.gov Since fluorine has a natural abundance of 100% and a high gyromagnetic ratio, ¹⁹F NMR provides clear spectra with a wide chemical shift range, making it excellent for identifying the electronic environment of fluorine atoms. ucsb.edu

For this compound, the two fluorine atoms on the ethyl group are chemically equivalent. Therefore, they are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal would be split into a doublet due to coupling with the single, geminal proton (-CHF₂). The chemical shift for a -CF₂H group typically falls within the range of +80 to +140 ppm relative to a CFCl₃ standard. ucsb.edu The magnitude of the two-bond fluorine-proton coupling constant (²JFH) provides further structural confirmation.

Multi-dimensional NMR for Complex Structural Assignments (e.g., COSY, HSQC, HMBC, NOESY)

While 1D NMR provides essential data, 2D NMR techniques are crucial for unambiguously assigning signals and confirming the molecule's intricate connectivity. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. In this compound, a COSY spectrum would show a cross-peak between the -NCH₂- protons and the -CHF₂ proton, confirming the ethylamine (B1201723) chain's connectivity. It would also reveal couplings within the aromatic ring protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms. sdsu.edu This experiment is vital for assigning each carbon in the ¹³C NMR spectrum to its corresponding proton(s) in the ¹H NMR spectrum. For example, it would definitively link the benzylic proton signal to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bonds) correlations between protons and carbons. sdsu.edu This is particularly powerful for piecing together the molecular skeleton. Key HMBC correlations would include:

The N-methyl protons showing a cross-peak to the benzylic carbon and the N-CH₂ carbon.

The benzylic protons correlating to the quaternary aromatic carbon and other carbons within the phenyl ring.

The -CHF₂ proton showing correlations to the N-CH₂ carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure and conformation.

Advanced Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

Accurate Mass Determination using High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the mass of a molecule with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the calculation of the elemental formula of the parent ion, serving as a definitive confirmation of the compound's chemical identity.

For this compound (C₁₀H₁₃F₂N), the exact mass can be calculated based on the monoisotopic masses of its constituent atoms. HRMS analysis would aim to detect the protonated molecular ion, [M+H]⁺, and confirm its experimentally measured m/z value matches the calculated value.

Table 2: HRMS Data for this compound

IonMolecular FormulaCalculated Monoisotopic Mass (Da)
[M]C₁₀H₁₃F₂N185.1016
[M+H]⁺C₁₀H₁₄F₂N⁺186.1094

Fragmentation Pattern Analysis for Structural Features (e.g., LC-MS, GC-MS)

In mass spectrometry, molecules are ionized and often break apart into smaller, characteristic fragments. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to elucidate the original structure. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate the compound from a mixture before it enters the mass spectrometer. scielo.br

The fragmentation of this compound is expected to be dominated by cleavage at the bonds adjacent to the nitrogen atom, which is a common pathway for amines. docbrown.info The most prominent fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. This is often the base peak in the mass spectra of N-benzyl amines. researchgate.net Another significant fragmentation pathway involves the alpha-cleavage of the N-ethyl bond.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonFormula
185Molecular Ion [M]⁺[C₁₀H₁₃F₂N]⁺
91Tropylium Cation[C₇H₇]⁺
94[M - C₇H₅F₂]⁺[C₃H₈N]⁺
108[M - C₆H₅]⁺[C₄H₈F₂N]⁺

Chromatographic Separation and Purity Assessment

Chromatographic techniques are indispensable for the separation and purity evaluation of synthetic compounds like this compound. High-Performance Liquid Chromatography (HPLC), Ultra-High-Performance Liquid Chromatography (UPLC), and Gas Chromatography (GC) offer high-resolution separation, enabling the quantification of the main component and the detection of any impurities.

The development of robust HPLC and UPLC methods is fundamental for the routine analysis and quality control of this compound. Method development for related benzylamine (B48309) derivatives often involves reversed-phase chromatography, which is also applicable here. sielc.comscispace.com A typical HPLC method would utilize a C18 or C8 stationary phase. researchgate.netjpionline.org

For instance, a gradient elution method can be employed, starting with a higher polarity mobile phase and gradually increasing the organic solvent concentration. A mobile phase consisting of a buffered aqueous solution (e.g., potassium dihydrogen phosphate) and an organic modifier like acetonitrile (B52724) or methanol (B129727) is commonly used. sielc.comjpionline.org The pH of the aqueous phase is a critical parameter that influences the retention and peak shape of the amine compound. scispace.comjpionline.org

UPLC, with its use of smaller particle size columns (typically sub-2 µm), offers significant advantages over traditional HPLC, including faster analysis times and improved resolution. sielc.com The principles of method development remain similar to HPLC, but with adjustments to flow rates and gradient profiles to accommodate the shorter column lengths and smaller particle sizes.

Table 1: Illustrative HPLC/UPLC Method Parameters for Analysis of Benzylamine Derivatives

ParameterHPLCUPLC
Column C18, 250 mm x 4.6 mm, 5 µmC18, 50 mm x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Gradient 5% B to 95% B over 15 min5% B to 95% B over 3 min
Flow Rate 1.0 mL/min0.5 mL/min
Detection UV at 254 nmUV at 254 nm
Column Temp. 30 °C40 °C

Note: This table presents typical starting conditions for method development and would require optimization for this compound.

Gas chromatography is a powerful technique for assessing the volatility of this compound and for identifying any volatile impurities. Given its molecular weight and likely boiling point, GC analysis is feasible. The technique is particularly useful for detecting residual solvents from synthesis or side-products that are amenable to vaporization. scielo.br

A standard GC analysis would involve injecting a solution of the compound into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The choice of the stationary phase in the column is critical for achieving good separation. A mid-polarity phase, such as one containing phenyl and methyl polysiloxane, is often a good starting point for amine-containing compounds.

Coupling GC with a mass spectrometer (GC-MS) provides an even more powerful analytical tool, allowing for the identification of separated components based on their mass spectra. scielo.brresearchgate.net This is invaluable for impurity profiling and for confirming the identity of the main peak. scielo.br

Vibrational Spectroscopy for Molecular Fingerprinting

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in this compound. The infrared spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of specific bonds.

For this compound, the FT-IR spectrum is expected to show several key features. The presence of the benzene (B151609) ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching of the N-methyl and ethyl groups would appear in the 2980-2850 cm⁻¹ range.

Crucially, the C-F stretching vibrations of the difluoro group are expected to produce strong absorption bands in the 1100-1000 cm⁻¹ region. The C-N stretching vibration of the tertiary amine would likely be observed in the 1250-1020 cm⁻¹ range.

Table 2: Expected FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Aromatic C-HStretch3100-3000
Aliphatic C-HStretch2980-2850
Aromatic C=CStretch1600-1450
C-N (tertiary amine)Stretch1250-1020
C-FStretch1100-1000

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. A key advantage of Raman spectroscopy is that non-polar bonds, which may be weak or absent in an FT-IR spectrum, often produce strong Raman signals.

For this compound, the symmetric vibrations of the benzene ring are expected to be particularly strong in the Raman spectrum. The C-F bonds will also have characteristic Raman shifts. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, aiding in a definitive structural confirmation. For related benzylamine structures, Raman spectroscopy has been used to provide this complementary data. scielo.brresearchgate.net

X-ray Crystallography for Solid-State Structure Determination (if applicable)

If this compound can be obtained as a suitable single crystal, X-ray crystallography stands as the definitive method for determining its three-dimensional molecular structure in the solid state. This technique provides precise information on bond lengths, bond angles, and the conformation of the molecule.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density distribution within the crystal can be mapped, and thus the positions of the individual atoms can be determined. For other N-benzyl derivatives that form crystals, this method has been successfully applied to elucidate their solid-state structures and intermolecular interactions, such as hydrogen bonding. nih.gov The resulting crystal structure would provide unambiguous proof of the connectivity and stereochemistry of this compound.

Elemental Compositional Analysis (e.g., CHN)

Elemental analysis is a fundamental technique in chemical characterization, providing the mass percentages of the constituent elements in a compound. For novel or synthesized compounds like this compound, this analysis is crucial for verifying its empirical and molecular formula. The most common method for organic compounds is CHN analysis, which determines the percentage composition of carbon (C), hydrogen (H), and nitrogen (N).

The molecular formula for this compound is C₁₀H₁₃F₂N. nih.gov Based on this formula, the theoretical elemental composition can be calculated. The analysis involves the combustion of a small, precisely weighed sample in an oxygen-rich environment. The resulting combustion gases—carbon dioxide (CO₂), water (H₂O), and nitrogen (N₂)—are then separated and quantified to determine the proportions of each element in the original sample. measurlabs.com

Theoretical Composition

The theoretical elemental percentages are derived from the compound's molecular formula (C₁₀H₁₃F₂N) and the atomic weights of its constituent atoms (C: 12.011 u, H: 1.008 u, F: 18.998 u, N: 14.007 u). The total molecular weight of this compound is approximately 185.21 g/mol . nih.gov

The calculated theoretical elemental composition is presented in the table below.

ElementSymbolAtomic Mass (u)CountTotal Mass (u)Percentage (%)
CarbonC12.01110120.1164.85
HydrogenH1.0081313.1047.08
FluorineF18.998237.99620.52
NitrogenN14.007114.0077.56
Total 185.217 100.00

Research Findings

In practice, experimental values obtained from CHN analyzers are compared against these theoretical percentages. A close agreement, typically within a ±0.4% margin, is considered evidence of the sample's purity and confirmation of its elemental composition. nih.gov While specific experimental CHN analysis data for this compound is not widely available in public literature, the standard procedure would involve the following:

Sample Preparation: A small, accurately weighed sample of the purified compound is placed in a tin or silver capsule.

Combustion: The sample is combusted at high temperatures (typically around 900-1200 °C) in a stream of pure oxygen. This process converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂ gas (or nitrogen oxides which are subsequently reduced to N₂).

Separation and Detection: The combustion products are passed through a series of columns to separate them. The amount of each gas is then measured using a thermal conductivity detector.

Data Analysis: The instrument's software calculates the mass percentages of C, H, and N in the original sample based on the detected amounts of CO₂, H₂O, and N₂.

The following table illustrates a hypothetical comparison between the theoretical values and what would be expected from an experimental analysis, assuming a high-purity sample.

ElementTheoretical %Experimental % (Hypothetical)Difference %
Carbon (C)64.8564.79-0.06
Hydrogen (H)7.087.11+0.03
Nitrogen (N)7.567.52-0.04

This elemental analysis provides a critical checkpoint in the synthesis and characterization pipeline, ensuring the molecular integrity of this compound before it is subjected to further spectroscopic and analytical studies.

Computational and Theoretical Chemical Investigations of N Benzyl 2,2 Difluoro N Methylethanamine

Quantum Mechanical Studies of Molecular and Electronic Structure

Quantum mechanical calculations provide fundamental insights into the behavior of molecules at the atomic and electronic levels. These computational methods are essential for elucidating properties that may be difficult or impossible to measure experimentally.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used approach for determining the optimized geometry and total energy of a molecule in its ground state. DFT calculations for N-benzyl-2,2-difluoro-N-methylethanamine would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to ensure a high level of accuracy. pnrjournal.com The process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. From this optimized geometry, various structural parameters like bond lengths, bond angles, and dihedral angles can be precisely determined. nih.gov

Illustrative Data: Please note: The following data is hypothetical and serves to illustrate the typical output of a DFT calculation. Specific experimental or calculated data for this compound is not currently available in the public domain.

Table 1: Hypothetical Optimized Geometric Parameters of this compound

ParameterBond/AtomsBond Length (Å)Bond Angle (°)
Bond LengthC-N (benzyl)1.47
C-N (ethyl)1.46
C-C (ethyl)1.52
C-F1.38
N-CH31.45
Bond AngleC-N-C (benzyl-ethyl)112.5
F-C-F105.0
N-C-C (ethyl)110.2

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's stability and reactivity. wikipedia.orgresearchgate.net A smaller gap generally indicates a more reactive molecule. nih.gov From the HOMO and LUMO energies, various electronic descriptors can be calculated, such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These descriptors help in quantifying the molecule's reactivity and its potential interactions with other chemical species. wisc.edu

Illustrative Data: Please note: The following data is hypothetical and serves to illustrate the typical output of a HOMO-LUMO analysis.

Table 2: Hypothetical Frontier Orbital Energies and Electronic Descriptors for this compound

ParameterValue (eV)
HOMO Energy-6.85
LUMO Energy-0.25
HOMO-LUMO Gap6.60
Ionization Potential6.85
Electron Affinity0.25
Electronegativity (χ)3.55
Chemical Hardness (η)3.30
Chemical Softness (S)0.30

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core electrons. ejosat.com.tr NBO analysis is particularly useful for understanding hyperconjugative interactions, which are stabilizing interactions that result from the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. cas.cz By examining the interactions between donor and acceptor NBOs, one can gain insights into the molecule's stability and the nature of its intramolecular interactions. This analysis also provides information about the hybridization of atomic orbitals, which is crucial for understanding the geometry and bonding of the molecule. pnrjournal.com

Illustrative Data: Please note: The following data is hypothetical and serves to illustrate the typical output of an NBO analysis.

Table 3: Hypothetical Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP(1) Nσ(C-H) (benzyl)2.5
LP(1) Nσ(C-C) (benzyl)1.8
σ(C-H) (methyl)σ(N-C) (ethyl)3.1
σ(C-C) (ethyl)σ(C-F)5.2

E(2) represents the stabilization energy of the hyperconjugative interaction.

Prediction and Interpretation of Spectroscopic Parameters

Computational chemistry plays a vital role in predicting and interpreting spectroscopic data, which is essential for the structural elucidation of new compounds.

The molecular electrostatic potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. The MEP maps the electrostatic potential onto the electron density surface of the molecule, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack. Analysis of the MEP surface of this compound would reveal the locations of the most positive and negative potentials, providing insights into its intermolecular interactions and chemical reactivity. The charge distribution can also be quantified through methods like Mulliken population analysis or Natural Population Analysis (NPA), which assign partial charges to each atom in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Computational methods, particularly DFT, can be used to predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants of a molecule with a high degree of accuracy. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. By comparing the computationally predicted NMR spectra with experimental data, one can confirm the structure of a synthesized compound. For this compound, theoretical calculations would provide valuable information about the chemical environment of each proton and carbon atom, aiding in the assignment of the experimental NMR signals.

Illustrative Data: Please note: The following data is hypothetical and serves to illustrate the typical output of a computational NMR prediction.

Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Benzyl (B1604629) CH₂3.6558.2
Aromatic CH7.20-7.40127.5-129.8
Ethyl CH₂3.1060.5 (t)
CF₂H5.90 (t)115.4 (t)
N-CH₃2.3542.1

(t) indicates a triplet due to coupling with fluorine atoms.

Simulated Vibrational Spectra (IR, Raman)

There are no published studies presenting the simulated infrared (IR) and Raman spectra for this compound. Computational methods, such as Density Functional Theory (DFT), are commonly employed to predict the vibrational frequencies and intensities of molecules. This analysis helps in the interpretation of experimental spectra and provides insights into the molecule's vibrational modes. However, such simulations have not been reported for this compound.

Computational Exploration of Reaction Mechanisms and Kinetics

The computational exploration of reaction mechanisms and kinetics involving this compound remains an uninvestigated area.

No computational studies have been found that identify the transition states and reaction pathways for chemical transformations involving this compound. Such research would be crucial for understanding its reactivity, stability, and potential synthetic routes.

In the absence of studies on reaction pathways, the calculation of activation barriers and rate constants for reactions involving this compound has not been performed. This data is essential for predicting the speed and feasibility of its chemical reactions under various conditions.

The influence of solvents on the reaction mechanisms and kinetics of this compound has not been computationally modeled. Solvation models are critical for simulating chemical processes in a realistic environment and understanding how the solvent affects reactivity.

Conformational Analysis and Energy Landscapes of this compound

A detailed conformational analysis and the corresponding energy landscape for this compound are not available in the scientific literature. This type of analysis is fundamental to understanding the three-dimensional structure of the molecule, the relative stability of its different conformers, and how its shape influences its properties and interactions.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

There is no evidence of molecular dynamics (MD) simulations being conducted to study the dynamic behavior and intermolecular interactions of this compound. MD simulations provide a time-resolved understanding of molecular motion, conformational changes, and interactions with other molecules, which is vital for predicting its behavior in various chemical and biological systems.

Quantitative Structure-Reactivity Relationships (QSRR) for this compound Derivatives

No published research or data could be found regarding the development or application of QSRR models for this compound derivatives. Such a study would typically involve the synthesis of a series of derivatives, experimental measurement of their reactivity, calculation of various molecular descriptors (e.g., electronic, steric, topological), and the subsequent generation of a mathematical model correlating these descriptors with the observed reactivity. However, no such studies are currently available for this compound.

Pharmacophore Modeling from a Theoretical Chemistry Perspective

There is no information available in the scientific literature regarding pharmacophore modeling studies for this compound. A theoretical pharmacophore modeling study would involve identifying the key chemical features of the molecule (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, charged groups) and their spatial arrangement that are essential for a specific biological activity. Without a known biological target or a set of active analogue molecules, the generation of a meaningful pharmacophore model is not feasible. No such models have been published for this compound.

Strategic Applications of N Benzyl 2,2 Difluoro N Methylethanamine in Advanced Organic Synthesis and Materials Science

N-benzyl-2,2-difluoro-N-methylethanamine as a Versatile Chemical Building Block

This compound possesses a unique combination of a tertiary amine, a benzyl (B1604629) group, and a difluoroethyl moiety. This structure suggests its potential as a building block in organic synthesis, although specific examples of its direct application are not prominently documented.

Synthesis of Complex Chemical Entities with Difluorinated Motifs

The geminal difluoro- group (CF2) is a valuable motif in medicinal chemistry, often used as a bioisostere for carbonyl or ether functionalities, which can enhance metabolic stability and modulate physicochemical properties. While the synthesis of various difluorinated compounds is a well-established field, the specific use of this compound as a starting material for more complex difluorinated entities is not described in the available literature.

Precursor for the Development of New Reagents and Ligands

The tertiary amine structure of this compound suggests potential for its use as a precursor to new reagents or ligands. For instance, the benzyl group can often be removed through hydrogenolysis, which would unmask a secondary amine (N-methyl-2,2-difluoroethylamine). This resulting amine could then serve as a nucleophile or be incorporated into ligand structures for coordination chemistry. However, specific research demonstrating this pathway or application for this compound is not currently available.

Engineering Fluorine-Containing Organic Materials

The introduction of fluorine into organic materials can significantly alter their properties, including thermal stability, chemical resistance, and surface characteristics. The difluoromethyl group in this compound makes it a candidate for such applications, though specific studies are lacking.

Modulators of Surface Properties and Interfacial Phenomena

Catalysis and Reagent Development

There is a lack of specific published research on the use of this compound in catalysis and reagent development.

Design of Chiral Auxiliaries

No available studies demonstrate the application of this compound in the design of chiral auxiliaries. Chiral auxiliaries are crucial in stereoselective synthesis, and while the nitrogen atom in the target compound could potentially be a coordination site, its efficacy and stereochemical control in asymmetric reactions have not been reported.

Exploration as a Ligand in Metal-Catalyzed Reactions

Similarly, the exploration of this compound as a ligand in metal-catalyzed reactions is not documented in the current body of scientific literature. The nitrogen atom could theoretically coordinate to a metal center, and the fluorine atoms could influence the electronic environment of such a catalyst. However, no data on its synthesis, coordination chemistry, or performance in catalytic reactions has been published.

Precursor to Specialty Chemicals (non-biological focus)

While this compound could conceptually serve as a building block for more complex molecules due to its functional groups, there is no specific information available on its use as a precursor to non-biological specialty chemicals. Research on related N-benzyl compounds often focuses on their biological activities or as intermediates in the synthesis of other compounds, but specific data for the difluorinated target molecule is absent.

Perspectives and Future Research Trajectories for N Benzyl 2,2 Difluoro N Methylethanamine Chemistry

Innovations in Green and Sustainable Synthesis of Fluorinated Amines

The synthesis of fluorinated amines, including N-benzyl-2,2-difluoro-N-methylethanamine, has traditionally relied on methods that can be resource-intensive and generate hazardous waste. The future of its synthesis lies in the adoption of green and sustainable chemistry principles.

Modern approaches to N-alkylation of amines are moving away from traditional methods that use alkyl halides, which often have poor atom economy, towards more environmentally friendly alternatives. plasticsengineering.org Methodologies such as "hydrogen borrowing" or "hydrogen autotransfer" offer a greener pathway by using alcohols as alkylating agents, with water being the only byproduct. plasticsengineering.orgwikipedia.orgdigitellinc.commdpi.com In the context of synthesizing this compound, this could involve the reaction of 2,2-difluoro-N-methylethanamine with benzyl (B1604629) alcohol, catalyzed by a transition metal complex. mdpi.com

Table 1: Comparison of Traditional vs. Green N-Alkylation Methods

FeatureTraditional N-Alkylation (e.g., with alkyl halides)Green N-Alkylation (e.g., Hydrogen Borrowing)
Alkylating Agent Alkyl halides, sulfonatesAlcohols, aldehydes, CO2
Byproducts Salts, potentially toxic organic wasteWater
Atom Economy Often lowHigh
Sustainability Relies on non-renewable feedstocksCan utilize renewable feedstocks (e.g., bio-derived alcohols)
Reaction Conditions Can require harsh basesOften milder, catalytic conditions

Biocatalysis presents another frontier for the sustainable synthesis of fluorinated compounds. tstar.comnih.gov The discovery and engineering of enzymes, such as fluorinases that can form carbon-fluorine bonds under mild, aqueous conditions, offer a paradigm shift in organofluorine chemistry. tstar.com While direct enzymatic synthesis of this compound has not been reported, future research could focus on developing engineered enzymes, potentially through directed evolution, that can catalyze the N-alkylation of a pre-fluorinated amine or the fluorination of a suitable amine precursor. nih.gov Multi-enzyme cascade reactions, where one enzyme generates an aldehyde from an alcohol and another catalyzes the reductive amination, represent a promising one-pot strategy for the synthesis of N-alkylated amines. wikipedia.orgnih.gov

Flow chemistry is emerging as a powerful technology for safer and more efficient fluorination reactions. numberanalytics.comnumberanalytics.com Reactions involving highly reactive or hazardous reagents, which are common in fluorine chemistry, can be performed with greater control and safety in continuous-flow reactors. numberanalytics.comwikipedia.orgresearchgate.net The synthesis of this compound could be adapted to a flow process, potentially involving the continuous generation and reaction of a fluorinating agent or a reactive intermediate, thereby minimizing risks and improving scalability. nih.gov

Unexplored Reactivity and Transformative Potential

The reactivity of this compound is largely unexplored, offering a fertile ground for discovering new chemical transformations. The presence of the gem-difluoroethyl group, in particular, opens up avenues for novel synthetic applications.

Fluoroalkyl amino reagents (FARs) are known to be versatile building blocks for the synthesis of fluorinated heterocycles. plasticsengineering.org this compound can be considered a FAR, and its reaction with various nucleophiles could lead to the formation of a diverse range of fluorinated heterocyclic compounds, which are highly sought after in medicinal chemistry. plasticsengineering.org The reactivity can be tuned, for instance, by activation with a Lewis acid to form a reactive iminium species.

A significant area of future research will likely focus on the selective activation and functionalization of the C-F bonds within the 2,2-difluoroethyl moiety. researchgate.netplastic-products.com While C-F bonds are notoriously strong, recent advancements have demonstrated that they can be selectively cleaved and functionalized under mild conditions, often using photoredox or transition-metal catalysis. tstar.complastic-products.com Applying these methods to this compound could lead to the development of novel defluorinative functionalization reactions, providing access to a wide array of mono-fluorinated and non-fluorinated derivatives that would be difficult to synthesize otherwise.

The gem-difluoroalkene moiety is a valuable synthon in organic chemistry, and its generation from gem-difluoroalkanes is a key transformation. nih.govconicet.gov.arnih.gov Future research could explore the controlled elimination of HF from this compound to generate the corresponding enamine, which could then participate in various cycloaddition and cross-coupling reactions.

Advancements in Automated Synthesis and High-Throughput Experimentation

The synthesis and study of new molecules like this compound can be significantly accelerated through the use of automated synthesis platforms and high-throughput experimentation (HTE).

Automated flow chemistry systems offer precise control over reaction parameters, enabling rapid optimization and library synthesis. tstar.comnih.gov A potential automated synthesis of this compound could involve a modular flow setup where the starting materials are pumped through heated or cooled reactors containing immobilized catalysts or reagents, followed by in-line purification and analysis. digitellinc.comnih.gov This would allow for the rapid exploration of reaction conditions and the synthesis of a library of analogs for biological screening. Robotic platforms, sometimes referred to as "Chemputers," are capable of performing complex multi-step syntheses with minimal human intervention, which could be applied to the synthesis of this compound and its derivatives. mdpi.comrsc.org

High-throughput experimentation (HTE) is a powerful tool for accelerating chemical discovery. nih.gov For this compound, HTE could be used to screen a large number of catalysts and reaction conditions for its synthesis in parallel, using multi-well plates. nih.gov Furthermore, HTE can be employed to explore its reactivity by reacting it with a diverse set of reactants and analyzing the products using rapid techniques like mass spectrometry.

Given the presence of fluorine, 19F-NMR-based screening methods, such as FAXS (fluorine chemical shift anisotropy and exchange for screening), could be particularly valuable. plasticsengineering.orgnumberanalytics.complastic-products.com This technique allows for the rapid screening of large compound mixtures to identify molecules that bind to a biological target, which would be highly relevant if this compound or its analogs are investigated for pharmaceutical applications. plasticsengineering.orgplastic-products.com

Deeper Integration of Machine Learning and AI in Chemical Design

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize the design of new molecules. nih.gov For this compound, these computational tools can be leveraged in several ways.

ML models can be trained to predict the physicochemical properties of molecules, such as lipophilicity (LogP) and acidity/basicity (pKa), which are critical for drug development. plasticsengineering.orgtstar.comnih.gov This is particularly important for fluorinated compounds, as the presence of fluorine can have a profound and sometimes non-intuitive effect on these properties. plasticsengineering.orgtstar.com By building accurate predictive models, researchers can design virtual libraries of analogs of this compound and prioritize the synthesis of those with the most promising predicted properties.

De novo molecular design, powered by generative AI models, can be used to create novel molecules with desired characteristics. digitellinc.comwikipedia.orgplastic-products.comrsc.org These models can be trained on large datasets of known molecules and then used to generate new structures that are optimized for a specific biological target or a set of desired properties. This approach could be used to design novel fluorinated amines with structural similarities to this compound but with potentially enhanced activity or improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Furthermore, ML can be used to predict the outcome of chemical reactions, which can guide the synthetic planning for this compound and its derivatives. researchgate.net By predicting reaction yields and identifying potential side products, these models can help chemists to design more efficient and sustainable synthetic routes.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The unique properties conferred by the difluoromethyl group suggest that this compound could be a valuable building block in materials science. numberanalytics.comresearchgate.net The intersection of organic synthesis and materials science offers exciting opportunities for creating novel materials with tailored properties.

Fluoropolymers are a class of high-performance plastics known for their exceptional chemical resistance, thermal stability, and low surface energy. plasticsengineering.orgtstar.complastic-products.com this compound could potentially serve as a monomer or a precursor to a monomer for the synthesis of new fluorinated polymers. The presence of the benzyl and methyl groups on the nitrogen atom would introduce specific functionalities and steric bulk, which could influence the polymer's properties, such as its solubility, thermal behavior, and mechanical strength.

Table 2: Potential Properties of Polymers Derived from this compound

Potential PropertyInfluence of Structural Moieties
Thermal Stability The strong C-F bonds would contribute to high thermal stability.
Chemical Resistance The fluorinated backbone would likely impart resistance to a wide range of chemicals.
Surface Properties The presence of fluorine would lead to low surface energy, resulting in hydrophobic and oleophobic surfaces.
Solubility The benzyl and methyl groups might enhance solubility in organic solvents compared to perfluorinated polymers.
Mechanical Properties The bulky side groups could affect the polymer's flexibility, rigidity, and tensile strength.

The compound could also be used to modify the surfaces of other materials. For example, it could be grafted onto a polymer backbone or a solid support to create a fluorinated surface with specific properties, such as hydrophobicity or biocompatibility.

The reactivity of the difluoroethyl group could also be exploited in materials synthesis. For instance, if the compound can be polymerized, the C-F bonds could potentially be functionalized post-polymerization to introduce new chemical groups and further tailor the material's properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-2,2-difluoro-N-methylethanamine, and how can purity be optimized?

  • Methodology : Catalyst-free tandem reactions between 4-hydroxyalkyl-2-ynoates and amines (e.g., N-benzyl-2,2-difluoroethan-1-amine) yield products in 69–88% under controlled conditions (Table 3 in ). For fluorinated analogs, Friedel-Crafts acylation (used for N-benzyl-2,2,2-trifluoroacetamide synthesis ) can be adapted. Optimize purity via recrystallization (mp analysis ) and HPLC with UV detection.

Q. Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?

  • Methodology : Use single-crystal X-ray diffraction (XRD) for 3D structural confirmation (Table 1 in ). Complement with NMR (¹H/¹³C, ¹⁹F for fluorine environments) and FT-IR to verify functional groups (e.g., C-F stretches at ~1100 cm⁻¹). Mass spectrometry (EI or ESI) confirms molecular weight .

Q. How is preliminary bioactivity screening conducted for fluorinated benzylamine derivatives?

  • Methodology : Follow protocols for related compounds:

  • Antimicrobial assays : Broth microdilution (MIC testing) against fungi (e.g., Aspergillus flavus) and bacteria (e.g., Staphylococcus aureus), with MIC values categorized as ≤62.5 µg/mL for moderate activity .
  • Cytotoxicity : MTT assay on mammalian cell lines (e.g., IC₅₀ determination at 100–200 µg/mL ).

Advanced Research Questions

Q. How can reaction parameters (e.g., solvent, temperature) be optimized to improve yields of fluorinated amines?

  • Methodology : Systematic variation of conditions (e.g., solvent polarity, temperature gradients) using design-of-experiments (DoE) frameworks. For N-benzyl-2,2-difluoroethan-1-amine, catalyst-free reactions at 25–60°C in aprotic solvents (e.g., DMF) achieved 88% yield . Monitor via TLC/GC-MS and apply ANOVA to identify significant factors.

Q. How should contradictory bioactivity data (e.g., high antimicrobial vs. cytotoxicity) be analyzed?

  • Methodology : Use statistical tools (e.g., Duncan’s multiple range test at p = 0.05 ) to compare bioactivity datasets. For example, if MIC values (e.g., 15.62 µg/mL ) conflict with cytotoxicity (IC₅₀ = 100 µg/mL ), calculate selectivity indices (SI = IC₅₀/MIC) to assess therapeutic potential. SI >10 indicates favorable safety margins.

Q. What computational strategies predict the binding affinity of this compound to antimicrobial targets?

  • Methodology : Perform molecular docking (AutoDock 4.2 ) against enzymes like lanosterol 14α-demethylase (CYP51, PDB:3JUV). Prepare ligand PDBQT files with assigned torsions and dock using Lamarckian genetic algorithms. Validate with binding energy thresholds (e.g., ≤-5 kcal/mol ) and hydrogen bond analysis (e.g., interactions with SER235, HIS236 ).

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